
4-(Dimethylamino)-2-fluorophenylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-2-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a dimethylamino group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-fluorophenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and dimethylamine.
Borylation Reaction: The key step involves the borylation of the aromatic ring. This can be achieved using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron as the boron source.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.
Substitution: The dimethylamino and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: DMF, toluene, ethanol
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols and Quinones: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors due to its unique electronic properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-2-fluorophenylboronic acid is primarily based on its ability to participate in cross-coupling reactions. The boronic acid group forms a transient complex with the palladium catalyst, which then undergoes oxidative addition with an aryl or vinyl halide. This is followed by transmetalation and reductive elimination steps, resulting in the formation of the desired product. The dimethylamino and fluorine groups can also influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)phenylboronic Acid: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
2-Fluorophenylboronic Acid: Lacks the dimethylamino group, affecting its solubility and interaction with other molecules.
4-(Dimethylamino)-3-fluorophenylboronic Acid: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and selectivity.
Uniqueness
4-(Dimethylamino)-2-fluorophenylboronic acid is unique due to the presence of both the dimethylamino and fluorine groups, which impart distinct electronic and steric properties. These features make it a valuable compound in organic synthesis, enabling the formation of complex molecules with high precision and selectivity.
Propiedades
Fórmula molecular |
C8H11BFNO2 |
|---|---|
Peso molecular |
182.99 g/mol |
Nombre IUPAC |
[4-(dimethylamino)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C8H11BFNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5,12-13H,1-2H3 |
Clave InChI |
FDFPFYPBSNPYCL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N(C)C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
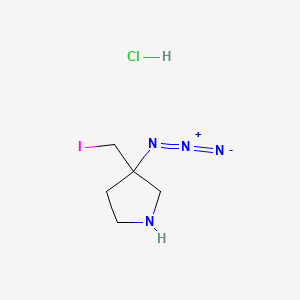
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide](/img/structure/B13474458.png)
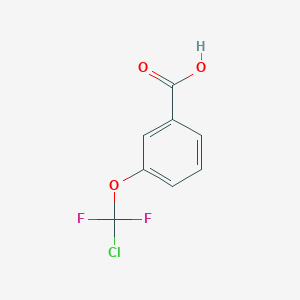
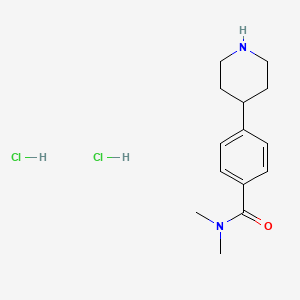


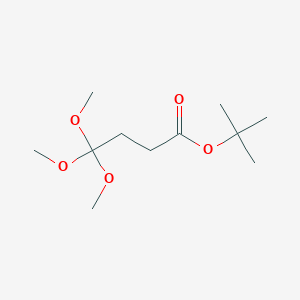
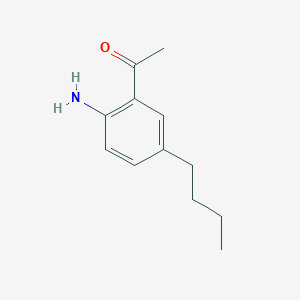
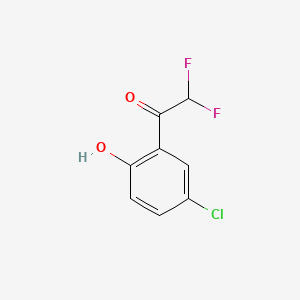
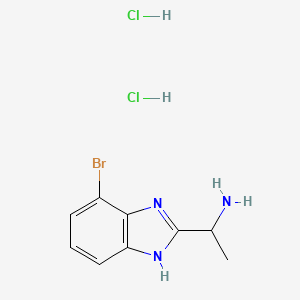
![4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13474479.png)


